molecular formula C8H10O2S B8440926 4-Hydroxymethyl-2-methylsulfanylphenol

4-Hydroxymethyl-2-methylsulfanylphenol

Cat. No. B8440926
M. Wt: 170.23 g/mol
InChI Key: JCJRWCIKESVJNQ-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

With ice-cooling, a solution of 7d (1.37 g; 7.4 mmol) in abs. tetrahydrofuran (THF; 15 ml) was added to a suspension of 95% pure LiAlH4 (0.55 g; 14 mmol) in absolute THF (10 ml) in a three-necked flask (which had been dried by heating and flushed with argon) such that there was only a moderate evolution of gas. After the addition had ended, cooling was removed and the reaction mixture was stirred at room temperature for 30 min and at 55-65° C. for a further 21 h. With ice-cooling, ice-water was added to the reaction mixture. The precipitate of Al(OH)3 was dissolved by adding 10% strength sulfuric acid, and the aqueous-acidic solution (pH 1) was extracted with diethyl ether (3×50 ml). The combined ethereal extract was extracted with 10% strength aqueous sodium hydroxide solution (2×25 ml). The combined sodium hydroxide solution was neutralized with 20% strength hydrochloric acid. The precipitate (8c) was filtered off, washed with H2O and dried. A further charge of 8c was obtained by extraction of the neutral aqueous solution with diethyl ether. The ethereal extract was washed with saturated NaCl solution, dried over Na2SO4 and concentrated: crystalline white solid.
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[S:11][CH3:12].[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[OH:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[C:3]([S:11][CH3:12])[CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1)SC
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 min and at 55-65° C. for a further 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
CUSTOM
Type
CUSTOM
Details
(which had been dried by heating and flushed with argon) such that there
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
ADDITION
Type
ADDITION
Details
ice-water was added to the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate of Al(OH)3 was dissolved
ADDITION
Type
ADDITION
Details
by adding 10% strength sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous-acidic solution (pH 1) was extracted with diethyl ether (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined ethereal extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with 10% strength aqueous sodium hydroxide solution (2×25 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate (8c) was filtered off
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
A further charge of 8c
CUSTOM
Type
CUSTOM
Details
was obtained by extraction of the neutral aqueous solution with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
OCC1=CC(=C(C=C1)O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.